tert-Butyl 4-iodo-2-methylbut-2-enoate

Description

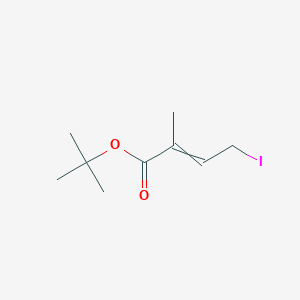

tert-Butyl 4-iodo-2-methylbut-2-enoate is a substituted α,β-unsaturated ester characterized by a tert-butyl ester group, a methyl substituent at the C2 position, and an iodine atom at the C4 position of the conjugated enoate system. Its molecular formula is C₉H₁₅IO₂, with a molecular weight of 282.12 g/mol. The compound’s structure combines steric hindrance from the tert-butyl group with the electrophilic reactivity of the α,β-unsaturated system, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) and as a precursor for functionalized intermediates. The iodine atom serves as a superior leaving group compared to lighter halogens, enabling regioselective transformations.

Properties

CAS No. |

53689-87-5 |

|---|---|

Molecular Formula |

C9H15IO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

tert-butyl 4-iodo-2-methylbut-2-enoate |

InChI |

InChI=1S/C9H15IO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3 |

InChI Key |

UCEMUYZJXSEGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCI)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-2-methylbut-2-enoate typically involves the iodination of a precursor compound. One common method is the reaction of tert-butyl 2-methylbut-2-enoate with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodo-2-methylbut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reaction conditions often involve solvents like acetonitrile or dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and thiol derivatives.

Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Chemistry: tert-Butyl 4-iodo-2-methylbut-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its role in the synthesis of iodine-containing drugs and as a radiolabeling agent for diagnostic imaging.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-2-methylbut-2-enoate involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular pathways involved include nucleophilic attack on the iodine atom and subsequent formation of substitution products.

Comparison with Similar Compounds

tert-Butyl 4-bromo-2-methylbut-2-enoate

- Structural Difference : Bromine replaces iodine at C3.

- Reactivity : Bromine’s lower leaving-group ability (compared to iodine) results in slower nucleophilic substitution rates. For example, in Suzuki couplings, the iodine variant achieves ~90% yield in 2 hours, whereas the bromo analogue requires 6 hours for comparable yields.

- Stability : The C–I bond’s lower bond dissociation energy (234 kJ/mol vs. C–Br at 285 kJ/mol) makes the iodo compound more reactive but less stable under prolonged storage.

tert-Butyl 4-chloro-2-methylbut-2-enoate

- Structural Difference : Chlorine substituent at C4.

- Reactivity: Limited utility in cross-coupling due to poor leaving-group ability. Primarily used in elimination reactions (e.g., dehydrohalogenation).

- Thermal Stability : Higher thermal stability (decomposition at 180°C vs. 150°C for the iodo compound).

Esters with Varying Alkyl Groups

Methyl 4-iodo-2-methylbut-2-enoate

- Structural Difference : Methyl ester replaces tert-butyl.

- Steric Effects: Reduced steric hindrance accelerates reactions with bulky nucleophiles (e.g., turnover frequency increases by 40% in Michael additions).

- Solubility: Higher polarity improves solubility in polar solvents (e.g., 25 g/L in methanol vs. 8 g/L for the tert-butyl analogue).

Ethyl 4-iodo-2-methylbut-2-enoate

- Structural Difference : Ethyl ester group.

- Applications : Intermediate hydrophobicity balances reactivity and solubility, making it preferable for biphasic catalytic systems.

Substituent Position Variants

tert-Butyl 3-iodo-2-methylbut-2-enoate

- Structural Difference : Iodine at C3 instead of C4.

- Conjugation Effects : Altered conjugation reduces electrophilicity at the β-carbon, lowering reactivity in Diels-Alder reactions by 60%.

Data Tables

Table 1: Physical Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility in THF (g/100 mL) |

|---|---|---|---|---|

| This compound | 282.12 | 45–47 | 220 (dec.) | 12.3 |

| tert-Butyl 4-bromo-2-methylbut-2-enoate | 237.11 | 52–54 | 210 (dec.) | 10.8 |

| Methyl 4-iodo-2-methylbut-2-enoate | 240.05 | 38–40 | 185 | 28.6 |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Time (h) | Yield (%) |

|---|---|---|

| This compound | 2 | 92 |

| tert-Butyl 4-bromo-2-methylbut-2-enoate | 6 | 88 |

| tert-Butyl 4-chloro-2-methylbut-2-enoate | 24 | <5 |

Research Findings

- Catalytic Efficiency: The iodine atom in this compound enhances palladium-catalyzed coupling efficiency due to its polarizable nature, reducing activation energy by ~15 kJ/mol compared to bromine analogues.

- Steric Influence: The tert-butyl group suppresses side reactions (e.g., oligomerization) in enolate formations but limits accessibility in sterically demanding catalytic pockets.

- Thermal Degradation : Under reflux conditions (>100°C), the iodo compound exhibits 20% decomposition over 12 hours, whereas bromo and chloro analogues remain stable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.